N,N-dibenzyl-4-methylbenzamide
Description
N,N-Dibenzyl-4-methylbenzamide is a tertiary amide characterized by a benzamide core substituted with a methyl group at the para position of the aromatic ring and two benzyl groups attached to the nitrogen atom. This structural configuration imparts unique steric and electronic properties, making it a compound of interest in organic synthesis and catalysis. Its synthesis typically involves the reaction of 4-methylbenzoyl chloride with dibenzylamine under basic conditions .
Properties
CAS No. |
88229-28-1 |
|---|---|
Molecular Formula |
C22H21NO |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N,N-dibenzyl-4-methylbenzamide |
InChI |
InChI=1S/C22H21NO/c1-18-12-14-21(15-13-18)22(24)23(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3 |
InChI Key |
UGHSNYACOXBNJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antitubercular Activity
DBMBA has been investigated as a potential scaffold for developing new antitubercular agents. Research indicates that derivatives of N-benzyl-4-((heteroaryl)methyl)benzamide, which includes DBMBA, exhibit potent inhibitory activity against the InhA enzyme of Mycobacterium tuberculosis. These compounds do not require activation by the KatG enzyme, making them promising candidates for overcoming drug resistance in tuberculosis treatment .
Neuroprotective Properties
Recent studies have revealed that DBMBA derivatives can act as multi-target-directed agents for neurodegenerative diseases such as Alzheimer’s disease. These compounds were shown to inhibit key enzymes involved in neurodegeneration, including human cholinesterases and β-secretase, demonstrating their potential as neuroprotective agents .
Organic Synthesis
Cross-Coupling Reactions
DBMBA serves as a versatile intermediate in various cross-coupling reactions. For instance, it has been utilized in copper-catalyzed cross-coupling with nitrogen nucleophiles to synthesize complex molecules, including those relevant for pharmaceutical applications. The efficiency of these reactions highlights DBMBA's role in synthesizing structurally diverse compounds without the need for extensive purification processes .
Transamidation Reactions
DBMBA has also been employed in transamidation reactions mediated by boron Lewis acids. This process allows for the efficient exchange of amide groups, facilitating the synthesis of new amide derivatives with potential biological activity .
Data Tables
The following table summarizes key findings related to the applications of N,N-dibenzyl-4-methylbenzamide:
Case Studies
Case Study 1: Antitubercular Development
In a study published in PubMed, a series of N-benzyl-4-((heteroaryl)methyl)benzamides were synthesized based on the DBMBA structure. These compounds showed significant activity against drug-resistant strains of M. tuberculosis, indicating their potential as new therapeutic agents against tuberculosis .
Case Study 2: Neuroprotective Screening
A recent investigation into flavonoid-N,N-dibenzyl(N-methyl)amine hybrids demonstrated that certain DBMBA derivatives exhibited promising neurogenic properties. These compounds were evaluated for their ability to inhibit multiple targets associated with Alzheimer’s disease, showcasing their potential as therapeutic agents for neurodegeneration .
Comparison with Similar Compounds
N,N-Dimethyl-4-nitrobenzamide
- Structure : Features a nitro group at the para position and dimethyl groups on the nitrogen.
- Comparison : The nitro group is strongly electron-withdrawing, enhancing the electrophilicity of the carbonyl group compared to the electron-donating methyl group in N,N-dibenzyl-4-methylbenzamide. This difference significantly impacts reactivity in nucleophilic acyl substitution reactions .
- Applications : Used in studies of electronic effects on amide stability and as a precursor in pharmaceutical intermediates.
N-(2,2-Diphenylethyl)-4-nitrobenzamide
- Structure : Contains a bulky 2,2-diphenylethyl group on the nitrogen and a nitro substituent.
- Comparison : The bulky diphenylethyl group introduces steric hindrance, reducing accessibility to the amide carbonyl. This contrasts with the more flexible benzyl groups in this compound, which allow for varied conformational dynamics .
N,N-Diphenyl-4-methoxybenzamide
- Structure : Methoxy group at the para position and diphenyl groups on the nitrogen.
- Comparison: The methoxy group’s electron-donating nature increases resonance stabilization of the amide bond compared to the methyl group.
Electronic and Steric Effects on Reactivity
Table 1: Substituent Effects on Key Properties
Preparation Methods
Reaction Setup
In a reactor equipped with cooling and stirring capabilities, dibenzylamine is dissolved in an inert solvent like benzene or toluene. 4-Methylbenzoyl chloride is added dropwise, followed by a base such as sodium hydroxide (NaOH) to neutralize HCl byproducts.
Critical Parameters
-
Solvent choice : Benzene is historically used but poses toxicity risks; alternatives like toluene or dichloromethane are viable.
-
Base stoichiometry : A 0.28–0.35:1 weight ratio of NaOH to acid chloride ensures efficient acid scavenging.
-
Temperature : Room temperature minimizes side reactions like hydrolysis of the acid chloride.
Comparative Analysis of Methods
Q & A
Basic: What are the recommended synthetic routes for N,N-dibenzyl-4-methylbenzamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves benzylation of 4-methylbenzamide using benzyl halides or via coupling reactions. A common approach involves reacting 4-methylbenzoyl chloride with dibenzylamine under anhydrous conditions. Key optimization steps include:
- Solvent selection : Dichloromethane or acetonitrile is preferred for their inertness and solubility properties .
- Base choice : Sodium carbonate or potassium carbonate facilitates deprotonation while minimizing side reactions .
- Temperature control : Maintaining 0–5°C during acyl chloride addition reduces undesired hydrolysis .
- Hazard mitigation : Pre-reaction risk assessments (e.g., evaluating hazards of benzyl halides and acyl chlorides) are critical .
Basic: Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm and aromatic protons in the 7.0–7.5 ppm range) .
- IR spectroscopy : Stretching frequencies for the amide carbonyl (~1650–1680 cm) and aromatic C–H (~3050 cm) validate functional groups .
- X-ray crystallography : SHELXL (via SHELX suite) resolves bond lengths and angles, critical for confirming stereochemistry and packing interactions. For example, C–N bond lengths in the amide group typically range from 1.32–1.35 Å .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of fine particulates, as mutagenicity risks are comparable to benzyl chloride .
- Decomposition risks : Differential Scanning Calorimetry (DSC) studies indicate thermal instability above 150°C; store at –20°C under inert atmosphere .
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid skin contact with intermediates like benzyl halides .
Advanced: How can researchers resolve crystallographic data discrepancies during structural refinement of this compound?
Answer:
- Software tools : SHELXL (SHELX suite) is recommended for small-molecule refinement. Use ORTEP-3 for visualizing thermal ellipsoids and validating hydrogen bonding networks .
- Data validation : Cross-check residual electron density maps for missed solvent molecules or disorder. For example, misplaced benzyl groups may require constraints (e.g., DFIX in SHELXL) .
- Twinned crystals : Employ TWIN/BASF commands in SHELXL to model twinning, especially if exceeds 0.1 .
Advanced: How should conflicting spectroscopic data in mechanistic studies of this compound reactions be addressed?
Answer:
- Multi-technique validation : Combine H NMR kinetics with IR or LC-MS to track intermediates. For example, transient benzyloxy intermediates may require quenching studies .
- Theoretical calculations : Use DFT (e.g., Gaussian) to model reaction pathways and compare computed vs. experimental NMR shifts .
- Controlled experiments : Vary stoichiometry (e.g., excess benzylating agent) to isolate side products for structural analysis .
Advanced: What strategies mitigate decomposition during long-term storage of this compound?
Answer:
- Stability studies : Conduct accelerated aging tests (40°C/75% RH) with HPLC monitoring. Degradation products (e.g., hydrolyzed benzyl alcohols) indicate moisture sensitivity .
- Packaging : Use amber glass vials with PTFE-lined caps under argon. Add molecular sieves (3 Å) to absorb residual moisture .
- Freeze-thaw cycles : Avoid repeated cycles; lyophilization is preferable for aqueous stock solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
